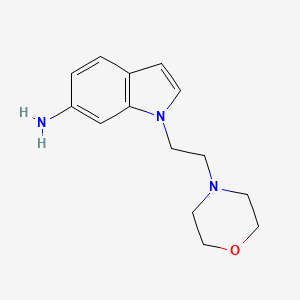
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and morpholine.
Reaction Conditions: The reaction involves the alkylation of indole with 2-chloroethylmorpholine under basic conditions
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways. For example, it may inhibit the activity of certain kinases or bind to specific receptors.
Pathways Involved: The pathways involved can vary depending on the specific biological context. The compound may modulate signaling pathways, affect gene expression, or alter cellular processes.
Comparison with Similar Compounds
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other indole derivatives such as 1-(2-pyridin-4-ylethyl)indol-6-ylamine and 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)indol-6-amine |
InChI |
InChI=1S/C14H19N3O/c15-13-2-1-12-3-4-17(14(12)11-13)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 |
InChI Key |
NPZGKNQOQYQYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=CC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

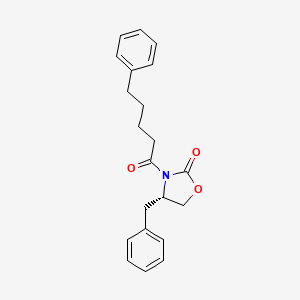
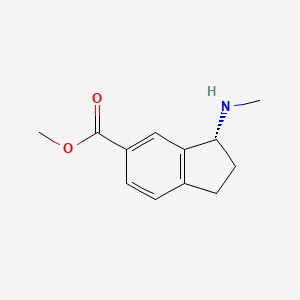
![1-Pyrrolidinecarboxylic acid, 3-[[5,6,7,8-tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B8510317.png)
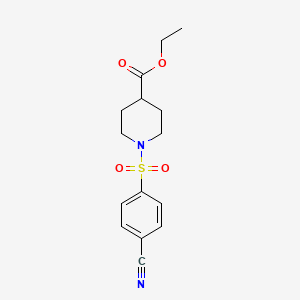
![3-chloro-N'-octanoyl-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B8510321.png)
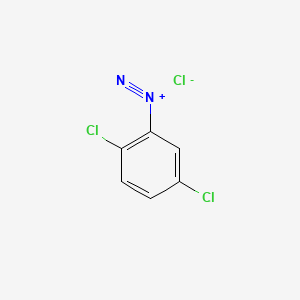
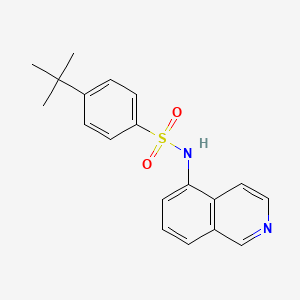
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propionamide](/img/structure/B8510339.png)
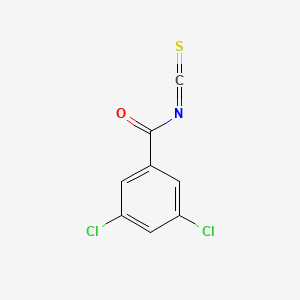
![Methanone,(2,3-dihydro-1h-indol-7-yl)[4-[[4-(3-quinolinylamino)-2-pyrimidinyl]amino]phenyl]-](/img/structure/B8510356.png)
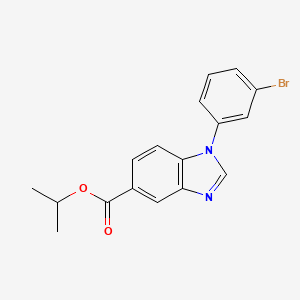
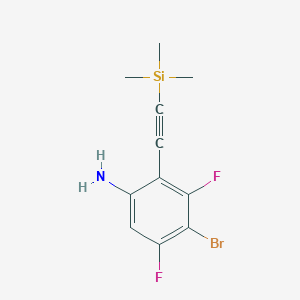
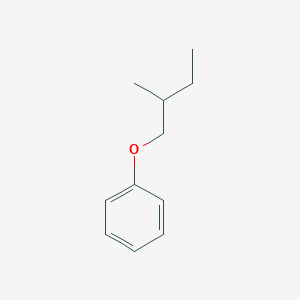
![6-Chloro-2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8510401.png)
